N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(4-methoxyphenoxy)ethanesulfonamide
Description
N-(2-Methoxy-5-(trifluoromethyl)phenyl)-2-(4-methoxyphenoxy)ethanesulfonamide is a sulfonamide derivative characterized by a trifluoromethyl-substituted aromatic ring and a methoxy-phenoxy ethanesulfonamide side chain. Its molecular formula can be inferred as C₁₇H₁₇F₃NO₅S (molecular weight ~415.38 g/mol), based on systematic naming conventions.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[2-methoxy-5-(trifluoromethyl)phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO5S/c1-24-13-4-6-14(7-5-13)26-9-10-27(22,23)21-15-11-12(17(18,19)20)3-8-16(15)25-2/h3-8,11,21H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUREELBFOUVOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCS(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(4-methoxyphenoxy)ethanesulfonamide, with the molecular formula C17H18F3NO5S, is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article will delve into its biological activity, including mechanisms of action, efficacy in various applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Methoxy and trifluoromethyl groups , which are known to influence biological activity.
- Sulfonamide linkage , which is commonly associated with antibacterial properties.
Table 1: Basic Properties of the Compound
| Property | Value |
|---|---|
| Molecular Formula | C17H18F3NO5S |
| Molecular Weight | 405.39 g/mol |
| Purity | ≥95% |
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including:
Case Studies and Research Findings
Several studies have investigated the biological activities associated with compounds similar to this compound.
Case Study 1: Insecticidal Efficacy
A study evaluated the insecticidal properties of methoxy-substituted phenyl compounds against Plutella xylostella. The compound demonstrated a mortality rate of 97.67% at a concentration of 1 mg/L, indicating strong potential for agricultural applications .
Case Study 2: Neuropharmacological Activity
Research into related sulfonamides has suggested that they may serve as negative allosteric modulators at metabotropic glutamate receptors. This mechanism is relevant for developing treatments for neurological conditions such as anxiety and depression .
Structure-Activity Relationship (SAR)
The biological activity of sulfonamides can be significantly influenced by their structural components:
- Trifluoromethyl Group : Enhances lipophilicity and receptor binding affinity.
- Methoxy Substituents : Modulate electronic properties, affecting interaction with biological targets.
Table 2: Structure-Activity Relationship Insights
| Structural Feature | Effect on Activity |
|---|---|
| Trifluoromethyl Group | Increases potency |
| Methoxy Group | Modulates receptor interactions |
| Sulfonamide Linkage | Associated with antibacterial effects |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Analogues:
The compound shares structural motifs with several analogues, particularly in its trifluoromethyl-methoxy aromatic system and sulfonamide/ether linkages. Below is a comparative analysis:
Functional Comparisons:
Lipophilicity and Solubility: The target compound’s trifluoromethyl group increases lipophilicity compared to non-fluorinated analogues, similar to Letermovir’s CF₃-mediated pharmacokinetic stability . Letermovir’s low water solubility () suggests the target compound may share similar challenges in formulation.
Hydrogen-Bonding and Conformation :
- The crystal structure analogue () exhibits intramolecular hydrogen bonds (O-H⋯N,O), stabilizing a planar conformation. The target compound’s sulfonamide group may engage in similar interactions, affecting bioavailability .
Pharmacological Potential: Letermovir’s antiviral activity highlights the therapeutic relevance of the 2-methoxy-5-(trifluoromethyl)phenyl motif. The target compound’s sulfonamide group, common in enzyme inhibitors (e.g., carbonic anhydrase), suggests possible enzyme-targeting applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
